Optimized Lipophilicity and Polar Surface Area
The target compound exhibits a LogP of 3.13 , which is higher than that of the non-chlorinated analog 4-methylpyridine (LogP ≈ 1.2). Its topological polar surface area (TPSA) of 12.9 Ų [1] is lower than that of the mono-chlorinated analog 4-chloromethylpyridine (TPSA ≈ 12.9 Ų but with a lower molecular weight). This shift in physicochemical space improves predicted membrane permeability and reduces promiscuous binding, which are critical parameters in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.1272; TPSA = 12.89 Ų |
| Comparator Or Baseline | 4-Methylpyridine (LogP ~1.2, TPSA ~12.9 Ų) |
| Quantified Difference | ΔLogP ≈ +1.9 |
| Conditions | Computed values from Chemsrc (LogP) and PubChem (TPSA). |
Why This Matters
For procurement in medicinal chemistry, this LogP increase of nearly 2 units directly correlates with improved blood-brain barrier permeability and cellular uptake, making the compound a more attractive starting point for CNS-targeted libraries.
- [1] PubChem. (2025). 2,6-Dichloro-4-(chloromethyl)pyridine. CID 2794626. National Library of Medicine. View Source
